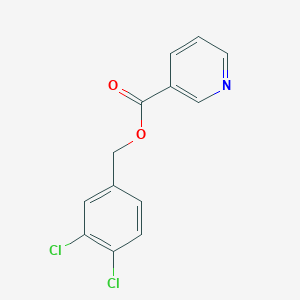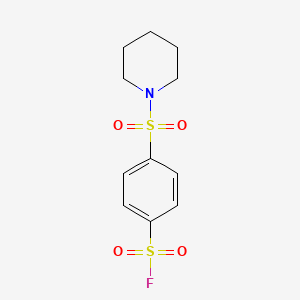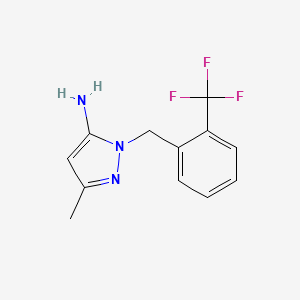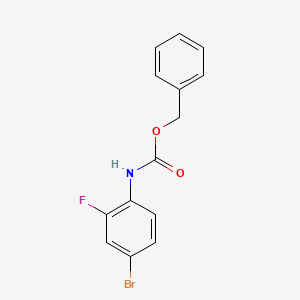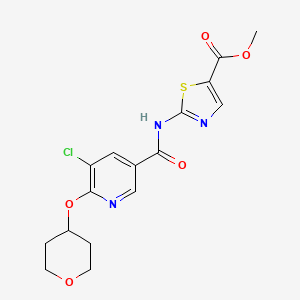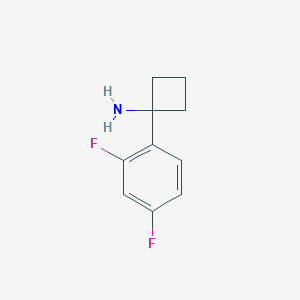
1-(2,4-Difluorophenyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluorophenyl)cyclobutan-1-amine is an organic compound with the molecular formula C10H11F2N . It has a molecular weight of 183.2 . The compound appears as a liquid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(2,4-difluorophenyl)cyclobutanamine . The InChI code is 1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 .Physical And Chemical Properties Analysis
1-(2,4-Difluorophenyl)cyclobutan-1-amine is a liquid at room temperature .Scientific Research Applications
Diastereo- and Enantioselective Synthesis
Amine-substituted cyclobutanes, such as 1-(2,4-Difluorophenyl)cyclobutan-1-amine, are pivotal substructures in biologically active compounds. The diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes has been detailed. These methodologies highlight the importance of achieving high selectivity and reactivity in the synthesis of complex cyclobutane derivatives, which are integral to drug design and development (Feng, Hao, Liu, & Buchwald, 2019).
Ligand Application in Amination Reactions
1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene has been utilized as a ligand in copper-catalyzed amination reactions of halobenzenes, demonstrating the versatility of cyclobutane derivatives in facilitating complex organic reactions to yield secondary or tertiary amines with good to excellent yields. This showcases the role of cyclobutane-based ligands in enhancing the efficiency of amination reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).
Catalysis and Ring Expansion
Cyclobutadiene metal complexes have been identified as highly selective catalysts in direct reductive amination processes. These complexes facilitate the selective reductive amination under mild conditions while being compatible with a wide range of functional groups. This research demonstrates the potential of cyclobutadiene complexes in catalysis, particularly in the context of synthesizing amines (Afanasyev, Tsygankov, Usanov, Perekalin, Shvydkiy, Maleev, Kudinov, & Chusov, 2016).
Strain-Release Functionalization
The concept of strain-release heteroatom functionalization provides a strategic approach to install small, strained ring systems like cyclobutane into molecules at any stage of synthesis. This method has been applied to bioconjugation and peptide labeling, highlighting its versatility and the potential for introducing cyclobutane derivatives into bioactive molecules to explore new chemical spaces (Lopchuk et al., 2017).
Enantioselective Ring Expansion
The gold(I)-catalyzed enantioselective ring expansion of 1-allenylcyclopropanols into synthetically valuable cyclobutanones represents another innovative application. This method yields cyclobutanones with a vinyl-substituted quaternary stereogenic center, demonstrating the broad utility of cyclobutane derivatives in synthetic chemistry (Kleinbeck & Toste, 2009).
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)cyclobutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-7-2-3-8(9(12)6-7)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOZEQMKAXACTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

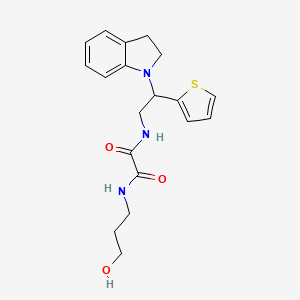
![ethyl 2-(2-((4-(4-nitrophenyl)-5-((thiophene-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2666852.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2666854.png)
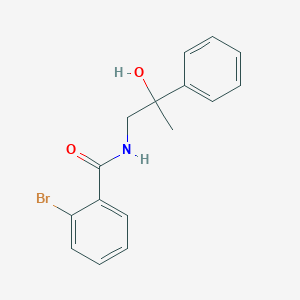
![N-(4-chloro-2-fluorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2666857.png)
![2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2666859.png)
